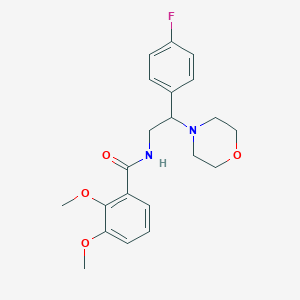

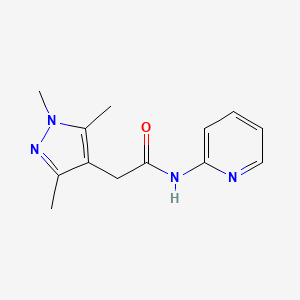

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzamide derivative, which is a class of compounds containing a benzamide moiety, which is a benzene ring connected to an amide functional group . The structure suggests that it may have biological activity, as many benzamide derivatives are known to have various biological effects .

Synthesis Analysis

While specific synthesis information for this compound is not available, benzamide derivatives are often synthesized through the reaction of benzoyl chloride with amines .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is common for many similar compounds .Scientific Research Applications

Medical Imaging Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide and its derivatives have been evaluated for their utility in medical imaging, particularly in positron emission tomography (PET) to assess tumor proliferation and receptor status. For instance, Dehdashti et al. (2013) demonstrated the potential of a related compound, 18F-ISO-1, as a cellular proliferative marker for PET imaging in patients with malignant neoplasms, showing significant correlation with the Ki-67 proliferative index (Dehdashti et al., 2013). This highlights the compound's relevance in oncology for evaluating tumor growth dynamics.

Synthetic Chemistry and Drug Development

In synthetic chemistry, derivatives of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide serve as critical intermediates or target molecules for novel therapeutic agents. Yoshida et al. (2014) described the development of an efficient synthesis route for YM758 monophosphate, a potent If channel inhibitor, showcasing the importance of such compounds in creating new medications (Yoshida et al., 2014).

Experimental Oncology

Compounds related to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide have been explored for their antiproliferative effects in cancer research. Psurski et al. (2018) investigated simple phenylboronic acid and benzoxaborole derivatives for their antiproliferative potential against ovarian cancer cells, providing insights into a new class of potential anticancer agents (Psurski et al., 2018).

Mechanism of Action

Target of Action

The compound N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide is a synthetic derivative that may have potential biological activities. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Based on its structural similarity to other bioactive compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could potentially lead to changes in the conformation or activity of the target molecules, thereby influencing their biological functions .

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a variety of biochemical pathways and have diverse downstream effects.

Pharmacokinetics

Similar compounds have been shown to exhibit good metabolic stability in vitro . The lipophilicity, solubility, and molecular size of the compound may influence its absorption and distribution in the body . Metabolism of the compound could potentially involve reactions such as hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Result of Action

Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cellular or tissue context . .

properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4/c1-26-19-5-3-4-17(20(19)27-2)21(25)23-14-18(24-10-12-28-13-11-24)15-6-8-16(22)9-7-15/h3-9,18H,10-14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXILXZUQKNVAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947864.png)

![2-(2-(2-fluorophenyl)-2-oxoethyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2947865.png)

![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2947868.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2947870.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2947873.png)

![5-[(E)-(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2947874.png)

![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947878.png)

![(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylicacid](/img/structure/B2947884.png)